

# Application Notes and Protocols: NDI-091143 for Inducing Apoptosis in Cancer Cells

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## Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

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## Introduction

**NDI-091143** is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY).<sup>[1][2][3]</sup> ACLY is a crucial enzyme that links cellular glucose and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. In many cancer types, there is an upregulation of ACLY to support the high proliferation rates and membrane biogenesis. Inhibition of ACLY in cancer cells has been shown to disrupt lipid metabolism, leading to growth arrest and induction of apoptosis, making it a promising target for anti-cancer therapies. These application notes provide detailed protocols for assessing the apoptotic effects of **NDI-091143** on cancer cells.

## Data Presentation

### Inhibitory Activity of NDI-091143

Parameter	Value	Assay Condition	Source
IC50	2.1 nM	ADP-Glo Assay (Cell-free)	[1][2][4]
IC50	4.8 nM	Coupled Enzyme Assay (Cell-free)	[5]
Ki	7.0 nM	Cell-free assay	[1][2][4][5]
Kd	2.2 nM	Surface Plasmon Resonance (SPR)	[1][5]

## Induction of Apoptosis by NDI-091143 in Cancer Cells

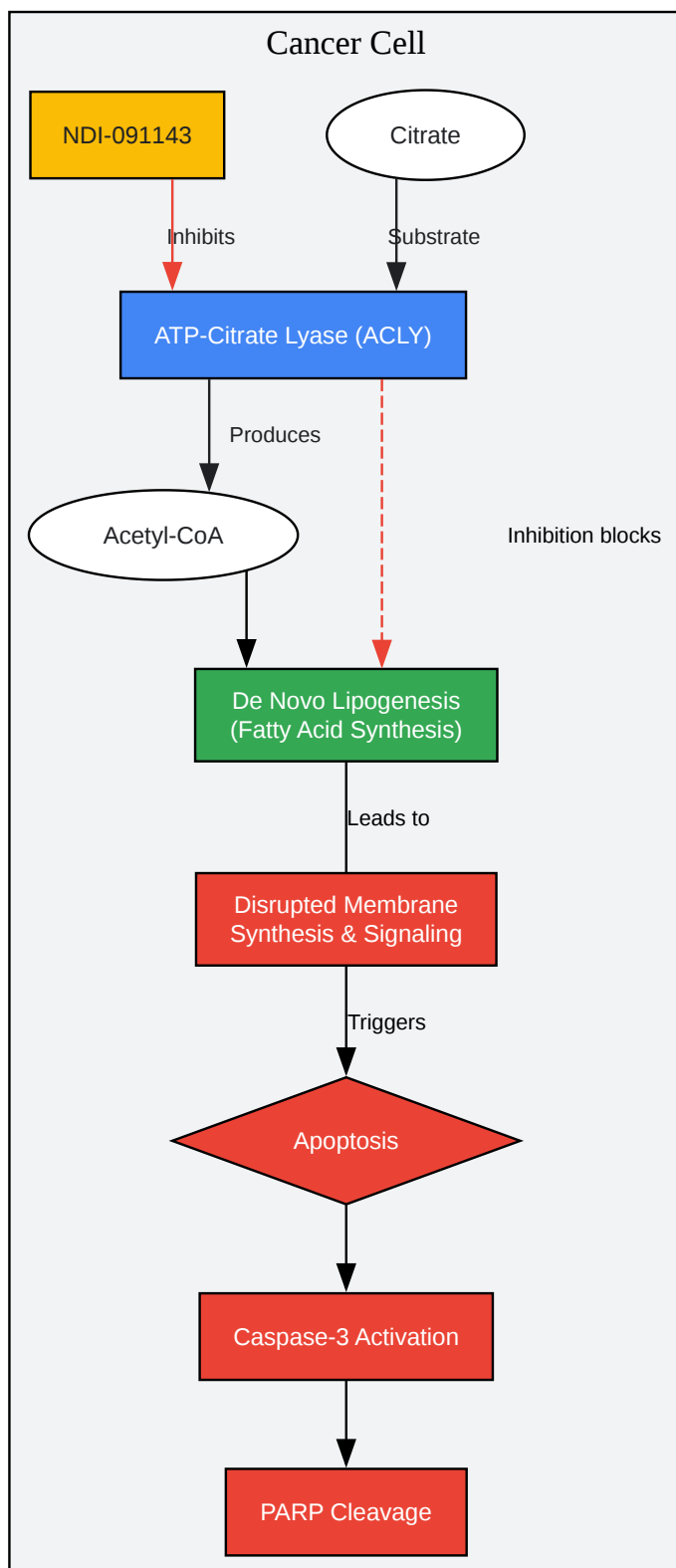
Treatment of cancer cells with **NDI-091143** has been demonstrated to induce apoptosis. In thyroid cancer cell lines (FTC-133 and 8505C), ACLY inhibitors, including **NDI-091143**, led to a dose- and time-dependent suppression of cell growth.[6] The induction of apoptosis was confirmed by several key observations:

- **Increased Annexin V-Positive Cells:** Flow cytometry analysis showed an increased number of Annexin V-positive cells following treatment with ACLY inhibitors.[6]
- **Cell Cycle Arrest:** An increase in the proportion of cells in the sub-G1 phase of the cell cycle was observed, which is indicative of apoptotic DNA fragmentation.[6]
- **Caspase Activation and PARP Cleavage:** Immunoblotting confirmed the activation of caspase-3 and the cleavage of its substrate, PARP1, which are hallmark events of apoptosis. [6]
- **Partial Rescue with Caspase Inhibitor:** The reduction in cell viability caused by ACLY inhibitors could be partially reversed by co-treatment with the pan-caspase inhibitor Z-VAD-FMK.[6]

## Signaling Pathway

The inhibition of ACLY by **NDI-091143** initiates a cascade of events that ultimately leads to apoptosis in cancer cells. By blocking the production of cytosolic acetyl-CoA, **NDI-091143**

disrupts de novo lipogenesis, which is essential for the synthesis of fatty acids required for membrane formation and signaling molecules. This metabolic stress is thought to trigger apoptotic signaling pathways.



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Proposed signaling pathway of **NDI-091143**-induced apoptosis.

# Experimental Protocols

## Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of **NDI-091143**.

### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **NDI-091143** (stock solution in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Multichannel pipette
- Microplate reader

### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Prepare serial dilutions of **NDI-091143** in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).
- Remove the medium from the wells and add 100  $\mu$ L of the prepared **NDI-091143** dilutions or vehicle control.

- Incubate the plate for 48-72 hours at 37°C and 5% CO<sub>2</sub>.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value.

## Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis.

Materials:

- Cancer cell line
- 6-well cell culture plates
- **NDI-091143**
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (provided with the kit)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.

- Treat the cells with various concentrations of **NDI-091143** (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.
- Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 µL of 1X Binding Buffer.
- Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 µL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

## Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the expression of key apoptotic proteins.

Materials:

- Cancer cell line
- **NDI-091143**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

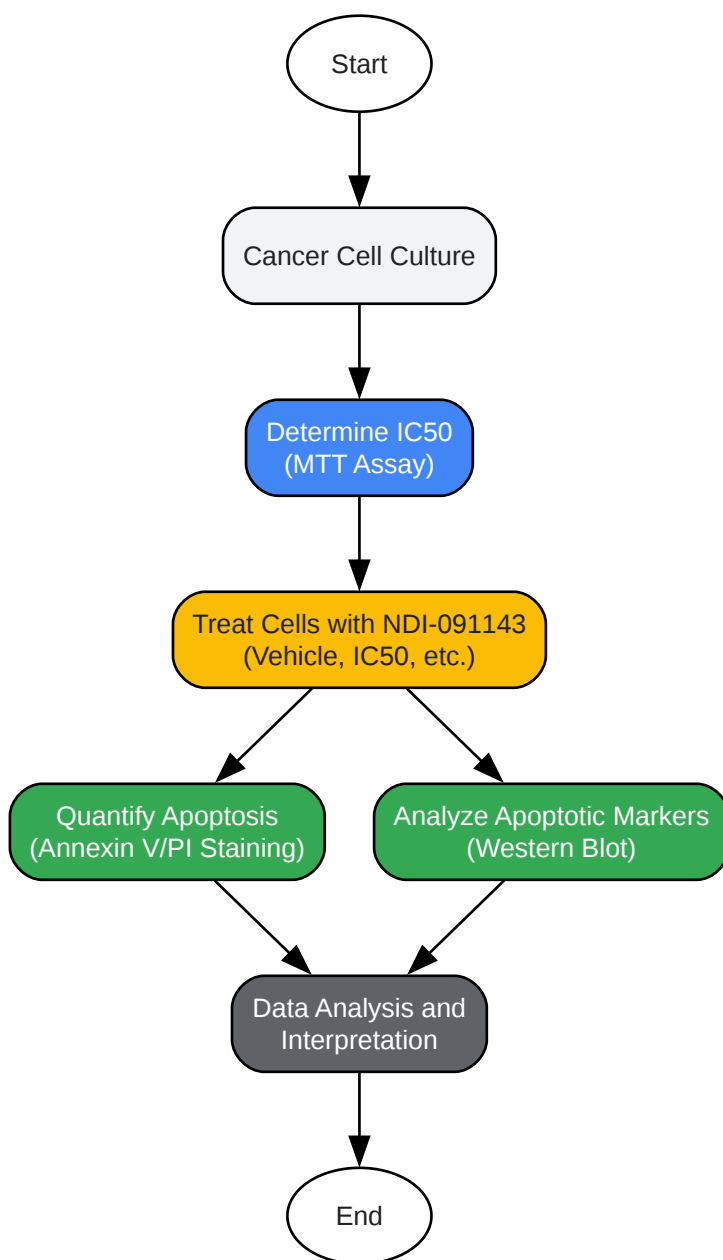
#### Procedure:

- Treat cells with **NDI-091143** as described for the apoptosis assay.
- Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
- Denature 20-30  $\mu$ g of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.  $\beta$ -actin is used as a loading control.

## Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of **NDI-091143**.





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Workflow for assessing **NDI-091143**-induced apoptosis.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ACLY inhibitors induce apoptosis and potentiate cytotoxic effects of sorafenib in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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